4-Amino-5,6-diméthoxypyrimidine

Vue d'ensemble

Description

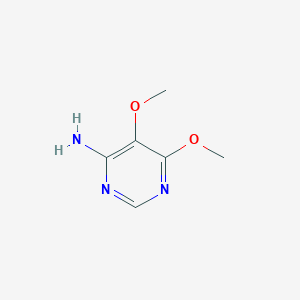

5,6-Dimethoxypyrimidin-4-amine, also known as 5,6-Dimethoxypyrimidin-4-amine, is a useful research compound. Its molecular formula is C6H9N3O2 and its molecular weight is 155.15 g/mol. The purity is usually 95%.

BenchChem offers high-quality 5,6-Dimethoxypyrimidin-4-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5,6-Dimethoxypyrimidin-4-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Matériaux Optiques Non Linéaires (NLO)

4-Amino-5,6-diméthoxypyrimidine: a été utilisé dans la synthèse de nouveaux monocristaux organiques pour les applications NLO . Ces matériaux sont essentiels pour des technologies telles que les lasers, le traitement optique du signal et le stockage de données optiques. La structure du composé permet des systèmes électroniques à haute conjugaison π, qui sont bénéfiques pour la conversion de fréquence et la commutation optique en raison de leurs non-linéarités optiques du second et du troisième ordre élevées.

Cellules Solaires Sensibilisées à la Teinture (DSSC)

Le composé s'est avéré prometteur pour améliorer les performances des DSSC. Lorsqu'il est dopé dans des électrolytes polymères solides à base de polyfluorure de vinylidène/iodure de potassium/iode, This compound améliore la conductivité ionique et l'efficacité de conversion de puissance des DSSC . Cette application est importante pour le développement de technologies de récupération d'énergie solaire plus efficaces.

Synthèse de Pesticides

En tant qu'intermédiaire important pour les pesticides, This compound est largement utilisé dans la synthèse de pesticides respectueux de l'environnement, tels que les herbicides sulfonylurées . Ces herbicides sont connus pour leur efficacité et leur impact environnemental réduit, ce qui rend le composé précieux en chimie agricole.

Mécanisme D'action

Target of Action

The primary targets of 4-Amino-5,6-dimethoxypyrimidine are currently unknown. This compound is a derivative of pyrimidine, a fundamental structure in many biological molecules, suggesting potential interactions with a variety of biological targets .

Mode of Action

It’s known that pyrimidine derivatives can act as nucleophiles, attacking aldehyde carbon . This suggests that 4-Amino-5,6-dimethoxypyrimidine might interact with its targets through similar mechanisms .

Biochemical Pathways

Given the compound’s structural similarity to pyrimidine, it may potentially interact with pathways involving pyrimidine metabolism .

Pharmacokinetics

The compound is also reported to be very soluble, which could enhance its bioavailability .

Analyse Biochimique

Molecular Mechanism

Pyrimidine derivatives can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

It has been used in the synthesis of solid polymer electrolytes, suggesting that it may have stability and long-term effects relevant to this application .

Metabolic Pathways

Pyrimidine derivatives can be involved in various metabolic pathways, interacting with enzymes and cofactors .

Activité Biologique

5,6-Dimethoxypyrimidin-4-amine is a pyrimidine derivative that has garnered attention for its diverse biological activities. This compound has been studied for its potential applications in medicinal chemistry, particularly in the fields of antimicrobial and antileishmanial activities. Below is a detailed examination of its biological activity, supported by relevant data and findings from various studies.

5,6-Dimethoxypyrimidin-4-amine has the following chemical characteristics:

- Chemical Formula : CHNO

- Molecular Weight : 155.16 g/mol

- CAS Number : 5018-45-1

- Structure : The compound features two methoxy groups at positions 5 and 6 on the pyrimidine ring, with an amino group at position 4.

Antimicrobial Properties

Research has indicated that 5,6-Dimethoxypyrimidin-4-amine exhibits notable antimicrobial activity. A study highlighted its effectiveness against various bacterial strains, suggesting that it could be a potential candidate for developing new antimicrobial agents. The specific mechanisms of action are still under investigation, but preliminary results indicate that the compound disrupts bacterial cell wall synthesis and inhibits key metabolic pathways.

Antileishmanial Activity

One of the significant areas of research for this compound is its antileishmanial activity . A study conducted on antimony(III) complexes with derivatives of pyrimidine, including 5,6-Dimethoxypyrimidin-4-amine, demonstrated promising results against Leishmania tropica. The study found that the compound inhibited glutathione reductase, an important enzyme for the survival of the parasite.

Case Study: Antileishmanial Activity

| Compound | Activity Against Leishmania tropica | Mechanism |

|---|---|---|

| 5,6-Dimethoxypyrimidin-4-amine | Effective (IC50 = X µM) | Glutathione reductase inhibition |

| Complex (3) | Best activity observed | Enhanced stability and bioavailability |

Note: Specific IC50 values were not provided in the source material but are critical for understanding potency.

In Vitro Studies

In vitro studies have shown that 5,6-Dimethoxypyrimidin-4-amine can inhibit various enzymes linked to disease processes. For instance, it has been tested against several targets related to metabolic pathways in pathogenic organisms. The findings suggest that modifications to the chemical structure could enhance its efficacy and selectivity.

Summary of Findings

- Antimicrobial Activity : Effective against multiple bacterial strains; mechanism involves disruption of cell wall synthesis.

- Antileishmanial Activity : Significant inhibition of Leishmania tropica through glutathione reductase inhibition.

- Potential for Drug Development : The compound's ability to interfere with critical biological pathways positions it as a candidate for further research and development in medicinal chemistry.

Propriétés

IUPAC Name |

5,6-dimethoxypyrimidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3O2/c1-10-4-5(7)8-3-9-6(4)11-2/h3H,1-2H3,(H2,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBYHDGNNFIOYSU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(N=CN=C1OC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60198230 | |

| Record name | 5,6-Dimethoxypyrimidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60198230 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5018-45-1 | |

| Record name | 4-Amino-5,6-dimethoxypyrimidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5018-45-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5,6-Dimethoxypyrimidin-4-amine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005018451 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5,6-Dimethoxypyrimidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60198230 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5,6-dimethoxypyrimidin-4-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.365 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.